molecular formula C28H29N3O5S B3019141 Allyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442556-42-5

Allyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No. B3019141
CAS RN: 442556-42-5
M. Wt: 519.62
InChI Key: XUTKUSHGHHXRNH-UHFFFAOYSA-N
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Description

The compound , Allyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate, is a complex molecule that appears to be related to a family of substituted dihydropyridines. These compounds are of interest due to their potential pharmacological properties and their complex molecular structures which can be studied for various applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through the interaction of enamines of acetoacetanilides with cyanothioacetamide derivatives. For instance, morpholinium 5-arylcarbamoyl-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-2-thiolates were obtained through such a process, followed by alkylation to yield thioethers and oxidation to produce substituted pyridine-2(1H)-thiones . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallographic analysis. For example, a related compound with a dihydropyridine core was found to have a crystal structure that could be analyzed to determine the conformation and orientation of the various substituents on the dihydropyridine ring . Additionally, the crystal structure and molecular conformation of another related compound, Allyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, was studied and found to adopt a triclinic crystal system with specific conformational parameters . These studies are crucial for understanding the three-dimensional arrangement of atoms in such compounds, which is important for predicting their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds can involve various transformations. For example, the alkylation of thiolate salts to produce thioethers and subsequent oxidation to yield pyridine-thiones has been reported . Additionally, sulfur-Claisen type rearrangement reactions have been observed in related thiazole compounds, indicating the potential for complex chemical transformations involving the sulfur atom in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups such as cyano, amino, and ester groups can affect properties like solubility, melting point, and reactivity. The intermolecular interactions, such as hydrogen bonding, can also play a significant role in stabilizing the structure and affecting the compound's properties . The exact properties of the compound would need to be determined experimentally, but insights can be gained from the study of related compounds.

properties

IUPAC Name

prop-2-enyl 5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S/c1-6-11-36-28(34)25-18(4)30-27(37-15-24(33)31-20-9-7-16(2)17(3)12-20)21(14-29)26(25)19-8-10-22(32)23(13-19)35-5/h6-10,12-13,26,30,32H,1,11,15H2,2-5H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTKUSHGHHXRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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